

Morpholine-Substituted Nitrophenyl Pyrazoles: A Technical Guide to Synthesis and Bioactivity

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Compound of Interest

Compound Name: 4-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]morpholine
CAS No.: 1033847-04-9
Cat. No.: B2749467

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Executive Summary

This technical guide provides a comprehensive analysis of morpholine-substituted nitrophenyl pyrazoles, a specific class of hybrid heterocycles gaining traction in medicinal chemistry. By fusing the pharmacophoric pyrazole ring with a solubilizing morpholine moiety and an electron-withdrawing nitrophenyl group, researchers can exploit a "privileged scaffold" architecture. This guide details the synthetic pathways, structure-activity relationships (SAR), and validated protocols for assessing their biological efficacy in oncology and antimicrobial applications.^[1]

Part 1: Structural Rationale & Pharmacophore Design

The biological potency of this scaffold relies on the synergistic interplay of three distinct structural domains. Understanding this causality is essential for rational drug design.

The Pyrazole Core (The Anchor)

- Function: Acts as the primary pharmacophore, mimicking the imidazole ring of histidine or the purine ring of ATP.

- Mechanism: Facilitates

-

stacking interactions with aromatic residues (e.g., Phe, Tyr) in enzyme active sites (e.g., COX-2, EGFR).

The Morpholine Ring (The Kinetic Modulator)

- Function: Unlike many lipophilic heterocycles, the morpholine ring introduces a basic nitrogen and an ether oxygen.
- Causality: This improves water solubility and bioavailability (Lipinski compliance) while acting as a hydrogen bond acceptor/donor in the solvent-exposed regions of the binding pocket.

The Nitrophenyl Group (The Electronic Tuner)

- Function: Typically located at the

position of the pyrazole.
- Causality: The strong electron-withdrawing nature of the nitro group (

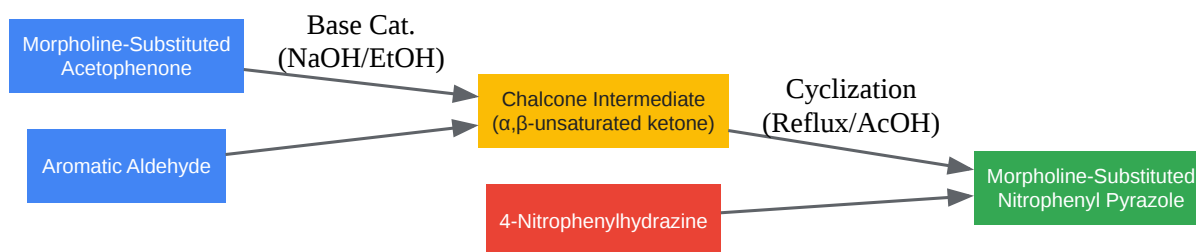
) decreases the electron density of the pyrazole ring, enhancing the acidity of remaining ring protons and strengthening hydrogen bonding interactions with target proteins.

Part 2: Synthetic Pathways[2]

The most robust method for synthesizing these derivatives is the Claisen-Schmidt Condensation followed by Heterocyclization. This pathway is preferred for its high yield and regioselectivity.

Workflow Visualization

The following diagram illustrates the logical flow from precursors to the final bioactive scaffold.



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Figure 1: Two-step synthetic pathway via Claisen-Schmidt condensation and subsequent cyclization with hydrazine.

Part 3: Therapeutic Profiles & SAR[3][4][5]

Antimicrobial Activity

Morpholine-substituted pyrazoles have demonstrated significant efficacy against Gram-positive bacteria (*S. aureus*) and fungi (*C. albicans*).

- Mechanism: Inhibition of DNA Gyrase (topoisomerase II), preventing bacterial DNA replication.
- SAR Insight: The presence of the morpholine ring at the C-3 position significantly lowers the Minimum Inhibitory Concentration (MIC) compared to unsubstituted analogs, likely due to improved cell wall penetration.

Anticancer Activity (EGFR & Kinase Inhibition)

These hybrids function as ATP-competitive inhibitors.

- Target: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
- Data: Compounds with a 4-nitrophenyl group at

often show

values in the low micromolar range (

) against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

- Apoptosis: Induction of caspase-3 activation, leading to programmed cell death.

Anti-inflammatory (COX-2 Selectivity)

Similar to Celecoxib, the nitrophenyl pyrazole core fits into the hydrophobic side pocket of COX-2.

- Selectivity: The bulky morpholine group prevents entry into the smaller COX-1 active site, reducing gastrointestinal side effects common with non-selective NSAIDs.

Summary of Biological Data

Biological Target	Cell Line / Strain	Activity Metric	Potency Range	Reference
Antibacterial	S. aureus (Gram+)	MIC		[1, 4]
Antifungal	C. albicans	MIC		[1, 4]
Anticancer	MCF-7 (Breast)			[6, 7]
Anticancer	HepG2 (Liver)			[2]
Anti-inflammatory	COX-2 Enzyme			[10]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(4-nitrophenyl)-3-morpholinophenyl-1H-pyrazole

Objective: To synthesize the target scaffold with >90% purity.

- Chalcone Formation:
 - Dissolve 4-morpholinoacetophenone (0.01 mol) and substituted benzaldehyde (0.01 mol) in ethanol (30 mL).

- Add 40% NaOH solution (5 mL) dropwise with constant stirring at 0–5°C.
- Stir for 3 hours at room temperature.
- Pour into ice-cold water and acidify with HCl. Filter the yellow precipitate (Chalcone). Recrystallize from ethanol.
- Cyclization:
 - Dissolve the Chalcone (0.01 mol) and 4-nitrophenylhydrazine (0.01 mol) in glacial acetic acid (20 mL).
 - Critical Step: Reflux for 6–8 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
 - Cool the mixture and pour into crushed ice.
 - Filter the solid product, wash with water to remove acid traces, and recrystallize from DMF/Ethanol.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine

values against cancer cell lines.

- Seeding: Plate MCF-7 cells () cells/well) in 96-well plates and incubate for 24h at 37°C ().
- Treatment: Add synthesized compounds at varying concentrations () dissolved in DMSO (final DMSO concentration). Include Doxorubicin as a positive control.[2]
- Incubation: Incubate for 48 hours.

- Labeling: Add

of MTT dye (

in PBS) to each well. Incubate for 4 hours.
- Solubilization: Remove supernatant and add

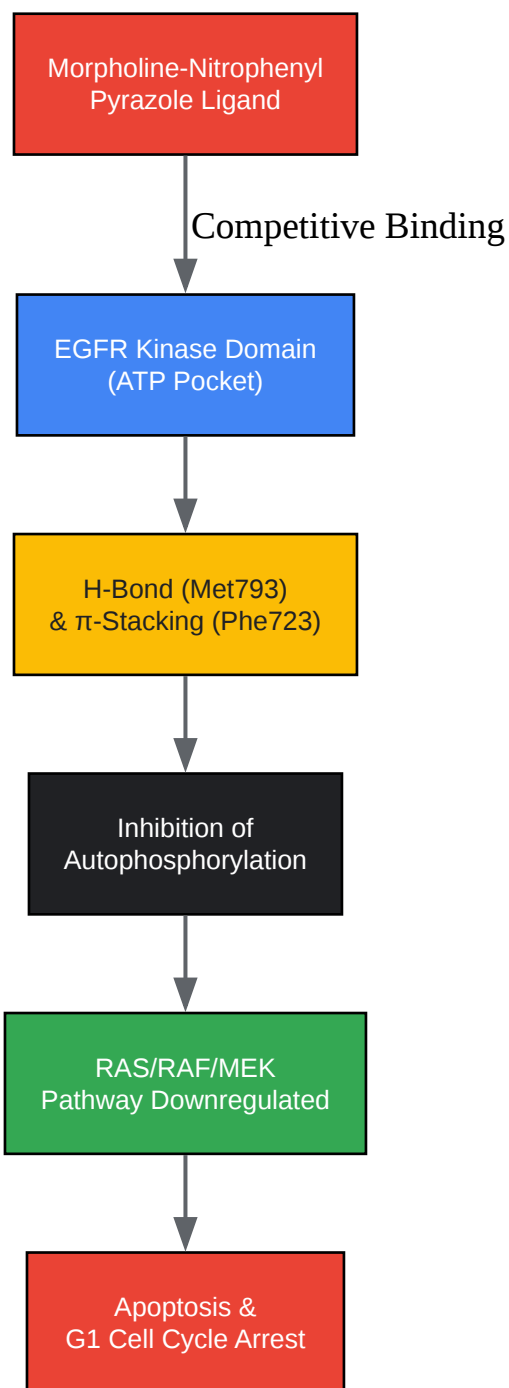
DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm using a microplate reader. Calculate cell viability percentage.

Part 5: Molecular Mechanism & Docking

The binding efficacy of these molecules is governed by specific interactions within the ATP-binding pocket of kinases (e.g., EGFR).

Signaling Pathway Inhibition

The following diagram details how the ligand interrupts downstream cancer signaling.



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Figure 2: Mechanism of action showing competitive inhibition of the EGFR kinase domain leading to apoptosis.

Docking Insights:

- The Morpholine oxygen often acts as a hydrogen bond acceptor for the backbone NH of residues in the hinge region (e.g., Met793 in EGFR).
- The Nitrophenyl group orients towards the solvent interface or a hydrophobic sub-pocket, stabilizing the conformation.

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